

Potential Therapeutic Targets of Cinnolin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: Cinnolin-4-amine

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Abstract

Cinnolin-4-amine, a heterocyclic aromatic compound, and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of **Cinnolin-4-amine**, focusing on key signaling pathways implicated in oncology, immunology, and cardiovascular diseases. While quantitative data for the parent **Cinnolin-4-amine** is limited in publicly available literature, extensive research on its derivatives highlights the significant potential of this chemical core. This document summarizes the available quantitative data for these derivatives, details relevant experimental protocols, and visualizes the key signaling pathways to guide further research and drug development efforts.

Introduction

The cinnoline nucleus, a bicyclic heteroaromatic system, has garnered considerable attention in drug discovery due to its versatile pharmacological profile. **Cinnolin-4-amine**, a key derivative, serves as a foundational structure for the development of potent inhibitors against various therapeutic targets. Derivatives of **Cinnolin-4-amine** have been investigated for their efficacy as inhibitors of several key enzymes and receptors, including Bruton's Tyrosine Kinase (BTK), Ataxia-Telangiectasia Mutated (ATM) kinase, and the Angiotensin II Type 1 Receptor (AT1R). These targets are critical nodes in signaling pathways that drive the progression of cancer, inflammatory disorders, and hypertension. This guide aims to provide a comprehensive

overview of these potential therapeutic applications, supported by available data and methodologies.

Potential Therapeutic Targets and Quantitative Data

While specific inhibitory concentrations for the parent **Cinnolin-4-amine** are not widely reported, numerous studies on its derivatives provide strong evidence for its therapeutic potential. The following tables summarize the quantitative data for key derivatives, offering a comparative overview of their potency against various targets.

Table 1: Kinase Inhibitory Activity of Cinnolin-4-amine Derivatives and Related Scaffolds

Compound/Derivative Class	Target Kinase	IC50 (nM)	Reference(s)
4-Aminoquinoline-3-carboxamide (derived from cinnoline scaffold)	BTK (wild-type)	5.3	[1]
4-Aminoquinoline-3-carboxamide (derived from cinnoline scaffold)	BTK (C481S mutant)	39	[1]
4-Aminocinnoline-3-carboxamide derivatives	Bruton's Tyrosine Kinase (BTK)	Data indicates potent inhibition	[2][3]
Cinnolin-4-amine compounds	ATM Kinase	Referenced in patents as inhibitors	[3][4]
Quinoline/Cinnoline Derivatives (Derivative 27)	c-Met	19	[5]
Quinoline/Cinnoline Derivatives (Derivative 28)	c-Met	64	[5]
Cinnoline Analogues	Phosphodiesterase 10A (PDE10A)	1.5 - 18.6	[6]

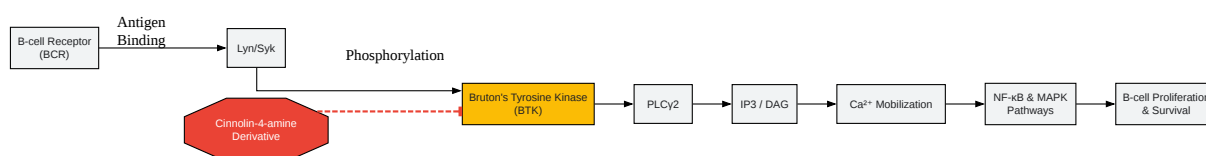
Note: The data presented is for derivatives and structurally related compounds, highlighting the potential of the **Cinnolin-4-amine** scaffold.

Key Signaling Pathways and Mechanisms of Action

The therapeutic potential of **Cinnolin-4-amine** derivatives stems from their ability to modulate critical signaling pathways. The following sections detail the mechanisms of action for the most promising targets.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[7][8] Its aberrant activation is implicated in B-cell malignancies and autoimmune diseases.[8][9] **Cinnolin-4-amine** derivatives have been shown to be potent inhibitors of BTK.[10]

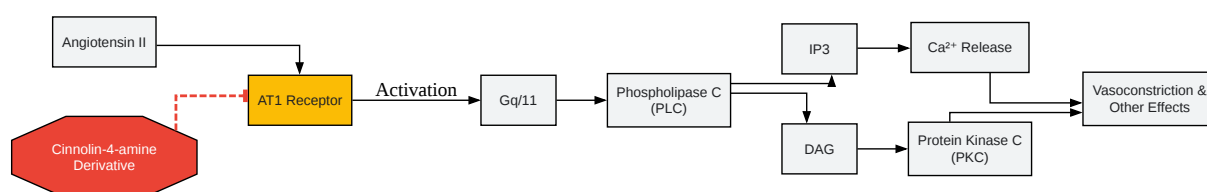
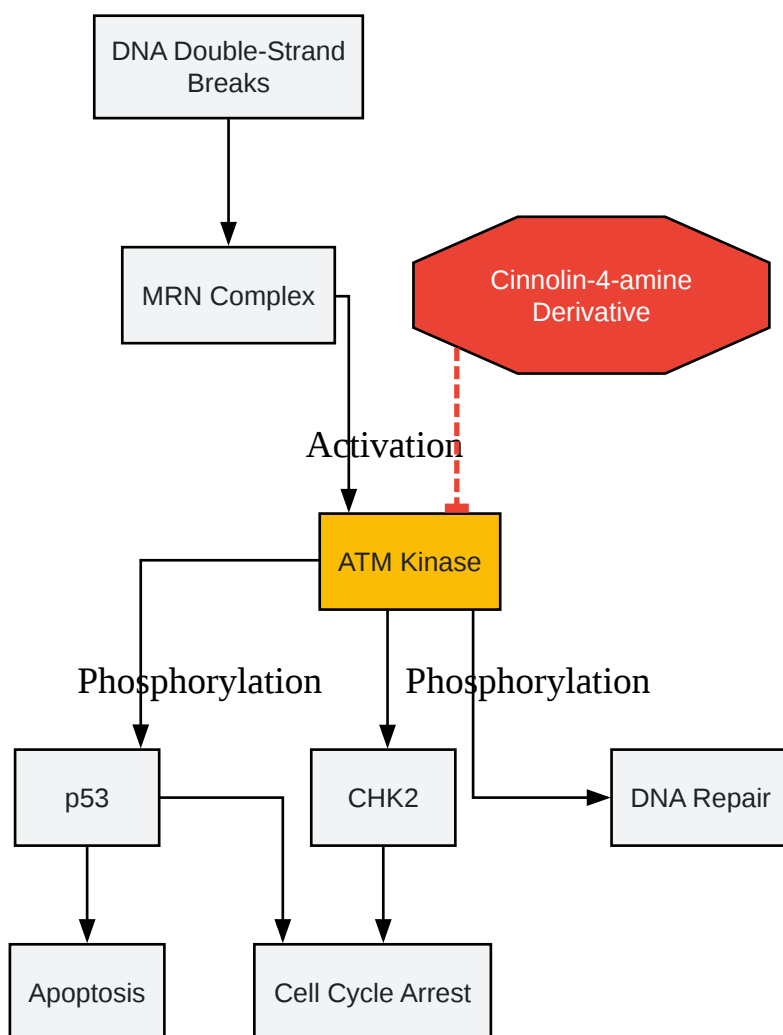


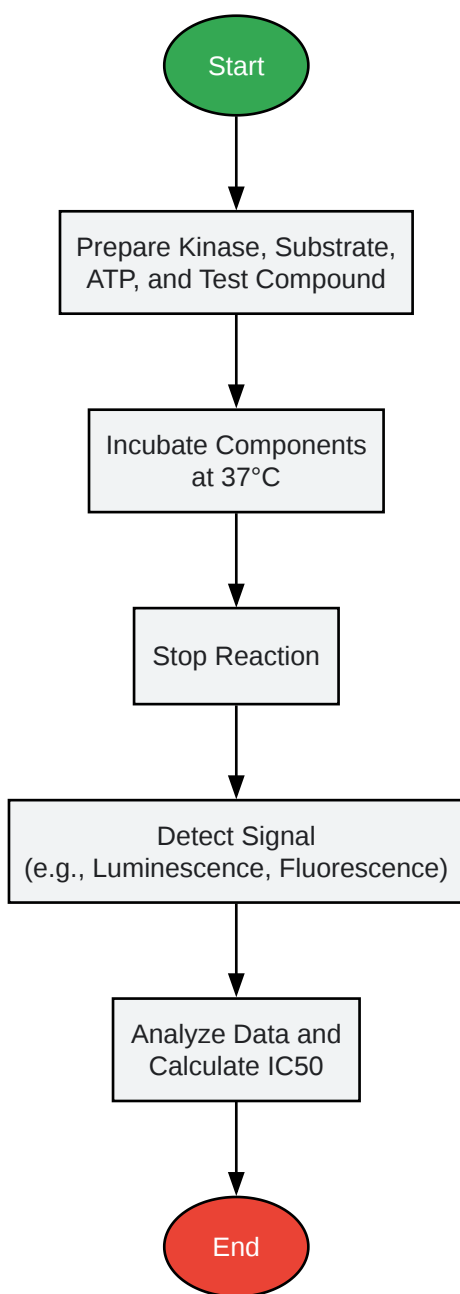
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BTK Signaling Pathway Inhibition

Ataxia-Telangiectasia Mutated (ATM) Kinase Signaling Pathway

ATM is a serine/threonine kinase that plays a central role in the DNA damage response (DDR).[2][11] Upon DNA double-strand breaks, ATM is activated and phosphorylates numerous downstream substrates, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.[6][12] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.





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